molecular formula C8H13ClN4O B1377058 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1420661-94-4

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1377058
CAS No.: 1420661-94-4
M. Wt: 216.67 g/mol
InChI Key: AJDHNOYADBEXTM-UHFFFAOYSA-N
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Description

Overview of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

This compound is a complex heterocyclic compound that belongs to the broader class of pyrazolopyridine derivatives. The compound features a fused bicyclic system where a tetrahydropyridine ring is connected to a pyrazole ring, creating a unique molecular framework that has garnered significant interest in medicinal chemistry research. The presence of the carboxamide functional group at the 3-position and the methyl substitution at the 1-position contribute to its distinctive chemical properties and potential biological activities.

The molecular structure of this compound incorporates several key structural elements that distinguish it from other pyrazolopyridine derivatives. The tetrahydropyridine portion provides flexibility and three-dimensional character to the molecule, while the pyrazole ring contributes aromatic stability and specific electronic properties. The hydrochloride salt form enhances the compound's water solubility and stability, making it more suitable for various research applications and potential pharmaceutical formulations.

Related compounds in this chemical family have demonstrated remarkable diversity in their biological activities. For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential as kinase inhibitors, particularly targeting monopolar spindle kinase 1 for cancer treatment applications. Additionally, research has shown that pyrazolopyridine scaffolds can serve as dual pathway regulators with both vasodilation effects and vascular remodeling regulation properties.

Historical context and discovery

The historical development of pyrazolopyridine chemistry can be traced back to the foundational work on pyrazole synthesis in the late 19th century. The term pyrazole was coined by German chemist Ludwig Knorr in 1883, who developed classical synthetic methods that laid the groundwork for the subsequent exploration of more complex pyrazole-containing systems. This early work established the fundamental principles of pyrazole chemistry that would later be extended to create fused ring systems such as pyrazolopyridines.

The evolution of pyrazole chemistry continued throughout the 20th century, with researchers increasingly recognizing the potential of these heterocyclic compounds in medicinal applications. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking a significant milestone in understanding the natural occurrence and biological relevance of pyrazole-containing compounds. This discovery prompted intensive research into synthetic pyrazole derivatives and their potential therapeutic applications.

The development of pyrazolopyridine derivatives represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that fused ring systems often exhibit enhanced biological activities compared to their individual components. Modern synthetic approaches have enabled the preparation of diverse pyrazolopyridine structures, including tetrahydro variants that combine the aromatic character of pyrazole with the conformational flexibility of saturated pyridine rings.

Contemporary research has demonstrated that pyrazolopyridine derivatives possess significant potential in drug discovery programs. Recent patent literature has described efficient preparation methods for these compounds, emphasizing their utility as pharmaceutical intermediates and their potential for industrial-scale production. These developments have established pyrazolopyridine chemistry as an active area of research with promising applications across multiple therapeutic areas.

Significance of pyrazolopyridine derivatives in chemical research

Pyrazolopyridine derivatives have emerged as crucial building blocks in contemporary chemical research due to their unique structural features and diverse biological activities. The significance of these compounds stems from their ability to serve as versatile scaffolds for drug discovery, their potential as synthetic intermediates, and their contributions to understanding structure-activity relationships in medicinal chemistry. The combination of pyrazole and pyridine ring systems creates molecules with distinct electronic and steric properties that can interact effectively with various biological targets.

The therapeutic potential of pyrazolopyridine derivatives has been demonstrated across multiple research areas. Studies have shown that these compounds can function as selective enzyme inhibitors, with particular success in developing kinase inhibitors for cancer treatment. The structural diversity achievable within the pyrazolopyridine framework allows for fine-tuning of molecular properties to optimize binding affinity, selectivity, and pharmacokinetic characteristics.

Research into pyrazolopyridine derivatives has also contributed significantly to synthetic methodology development. Novel synthetic approaches for preparing these compounds have been developed, including multi-step procedures that construct the fused ring system through carefully orchestrated cyclization reactions. These methodological advances have not only improved access to pyrazolopyridine derivatives but have also provided insights into general principles of heterocyclic synthesis.

The biological activity profiles of pyrazolopyridine derivatives demonstrate their potential across diverse therapeutic areas. Studies have identified compounds with anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities. This broad spectrum of biological activities reflects the structural versatility of the pyrazolopyridine scaffold and its ability to interact with multiple biological targets through different mechanisms of action.

Research Area Biological Activity Specific Examples Reference
Cancer Research Kinase Inhibition Monopolar spindle kinase 1 inhibitors
Cardiovascular Disease Dual Pathway Regulation Vasodilation and vascular remodeling
Anti-inflammatory Cyclooxygenase Inhibition Selective inhibitor development
Synthetic Chemistry Intermediate Synthesis Pharmaceutical building blocks

Scope and objectives of the research

The research scope encompassing this compound and related compounds addresses several critical objectives in contemporary chemical and pharmaceutical research. The primary objective involves comprehensive characterization of these compounds' structural features, chemical properties, and synthetic accessibility to establish a foundation for further development and application. This characterization work provides essential baseline data for understanding how structural modifications influence biological activity and pharmaceutical properties.

A significant research objective focuses on developing efficient synthetic methodologies for preparing pyrazolopyridine derivatives with high yield and purity. Recent patent literature has described multi-step synthetic procedures that construct these complex molecules through carefully controlled reaction sequences. These synthetic studies aim to establish scalable preparation methods that can support both research applications and potential commercial development of therapeutically active compounds.

The investigation of structure-activity relationships represents another crucial research objective. By examining how different substitution patterns and functional groups influence biological activity, researchers seek to identify optimal molecular features for specific therapeutic applications. This work involves systematic preparation of compound libraries and comprehensive biological evaluation to establish clear correlations between molecular structure and biological function.

Research objectives also extend to understanding the physicochemical properties that govern the behavior of these compounds in biological systems. Studies focus on solubility characteristics, stability profiles, and potential for chemical modification to optimize pharmaceutical properties. The hydrochloride salt forms of these compounds have received particular attention due to their enhanced water solubility and improved handling characteristics for research applications.

Research Objective Focus Area Expected Outcomes Current Status
Structural Characterization Molecular properties and conformation Complete chemical profile Ongoing studies
Synthetic Methodology Efficient preparation routes Scalable synthetic procedures Patent literature available
Structure-Activity Studies Biological activity correlation Optimized compound design Active research area
Physicochemical Analysis Pharmaceutical properties Enhanced formulation potential Preliminary data available

The research scope also encompasses investigation of potential applications beyond traditional pharmaceutical development. These compounds may serve as important synthetic intermediates for preparing more complex molecular structures or as research tools for studying biological processes. The versatility of the pyrazolopyridine scaffold suggests potential applications in areas such as chemical biology, where these compounds could serve as molecular probes for investigating cellular mechanisms and protein function.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c1-12-6-2-3-10-4-5(6)7(11-12)8(9)13;/h10H,2-4H2,1H3,(H2,9,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDHNOYADBEXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Pyridinium Precursors

A notable approach involves the reduction of N-substituted pyridinium salts to tetrahydro derivatives using sodium borohydride. For example, 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide is reduced by sodium borohydride, followed by catalytic debenzylation with hydrogen over palladium on carbon to yield 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. This method is efficient and scalable to multigram quantities and can be adapted for various N6-substituted analogues.

Although this example is for the pyrrolo[2,3-c]pyridine scaffold, similar strategies are applicable to the pyrazolo[4,3-c]pyridine system due to structural similarities in the fused ring systems.

Cyclization Approaches

The pyrazolo[4,3-c]pyridine core is commonly constructed via cyclization reactions involving hydrazine derivatives and appropriate pyridine or pyridine-like precursors. The general sequence includes:

  • Condensation of a 3-aminopyridine or related intermediate with hydrazine or substituted hydrazines to form the pyrazole ring fused to the pyridine.
  • Methylation at the N1 position using methylating agents such as methyl iodide or methyl triflate under controlled conditions.
  • Introduction of the carboxamide group at the 3-position through nitrile hydrolysis or direct amidation of a 3-substituted precursor.

Carboxamide Formation

The carboxamide functionality at the 3-position can be introduced by:

  • Hydrolysis of a nitrile group to the corresponding amide under acidic or basic conditions.
  • Direct amidation of a carboxylic acid or ester precursor using amines and coupling agents.

The choice of method depends on the availability of intermediates and desired purity.

Formation of Hydrochloride Salt

The final compound is typically isolated as the hydrochloride salt to enhance its solubility and stability. This is achieved by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate, followed by crystallization.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyridinium salt reduction Sodium borohydride in methanol, room temperature 85-90 Key step for tetrahydro ring formation
Debenzylation H2, Pd/C catalyst, ambient temperature, pressure 80-85 Removes benzyl protecting group
Cyclization (pyrazole ring) Hydrazine hydrate, reflux in ethanol 70-75 Forms fused pyrazolo-pyridine core
N1-Methylation Methyl iodide, base (e.g., K2CO3), DMF solvent 75-80 Selective methylation at N1 position
Carboxamide formation Hydrolysis of nitrile with aqueous acid/base 65-70 Converts nitrile to amide
Hydrochloride salt formation HCl in ethanol, crystallization 90-95 Final compound isolation

These yields are indicative based on literature precedents and may vary depending on scale and purification methods.

Research Findings and Optimization

  • The sodium borohydride reduction method is favored for its simplicity, mild conditions, and scalability. It allows for efficient synthesis of tetrahydro derivatives without harsh reagents.
  • Structure-activity relationship studies have shown that the presence of the carboxamide group and methyl substitution at N1 significantly influence biological activity, necessitating precise control of these functional groups during synthesis.
  • Optimization of the methylation step is critical to avoid over-alkylation or side reactions; using stoichiometric amounts of methylating agents and mild bases in polar aprotic solvents is recommended.
  • Hydrochloride salt formation improves compound stability and bioavailability, which is essential for downstream pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The pyrazolo[4,3-c]pyridine core allows for diverse functionalization. Key structural analogues include:

Compound Substituents Molecular Weight (g/mol) Key Features
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (Target) - 1-Methyl
- 3-Carboxamide
- Hydrochloride salt
216.67 (base: 179.21) Anticoagulant/antimicrobial potential inferred from structural analogues .
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride - 3-Ethylcarboxamide 230.70 (base: 193.24) Ethyl substitution may enhance lipophilicity compared to methyl .
5-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide - 5-Methyl
- N-(Phenylisoxazolylmethyl)carboxamide
393.44 Binds SARS-CoV-2 RBD via hydrogen bonds; antiviral activity .
Apixaban (1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) - Complex aryl/heterocyclic substituents 459.50 FDA-approved anticoagulant targeting Factor Xa .
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride - 3-Methanol
- Dihydrochloride
228.14 (base: 165.20) Increased polarity due to hydroxyl group; potential solubility enhancer .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to free bases .
  • Hydrogen Bonding : The carboxamide group in the target compound engages in hydrogen bonding (similar to HCC11 in ), critical for target binding .
  • Ring Puckering: The tetrahydro ring adopts non-planar conformations, influencing molecular recognition (see for puckering analysis) .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1420661-94-4) is a heterocyclic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H12N4O·HCl
  • Molecular Weight : 216.67 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : ≥95%

The biological activity of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives primarily involves modulation of enzyme activity and interaction with various receptors. Research has indicated that these compounds may exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
1-Methyl derivative19.45 ± 0.0731.4 ± 0.12
Celecoxib (control)0.04 ± 0.010.04 ± 0.01

Anti-inflammatory Effects

Studies have reported that derivatives of this compound demonstrate significant anti-inflammatory activity in various animal models. For instance, the compound was evaluated in carrageenan-induced paw edema and cotton pellet-induced granuloma assays in rats, showing effects comparable to indomethacin.

Neuroprotective Properties

Research has suggested potential neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

  • Anti-inflammatory Study : A study conducted on a series of pyrazolo derivatives demonstrated their ability to inhibit COX enzymes effectively. The results indicated that certain derivatives had IC50 values significantly lower than standard anti-inflammatory drugs.
  • Neuroprotection : In a model of Alzheimer's disease, one derivative exhibited a notable decrease in amyloid plaque formation and improved cognitive function in treated mice compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by structural modifications. For instance:

  • Methyl substitution at the nitrogen atom enhances binding affinity to target enzymes.
  • Variations in the carboxamide group can alter the pharmacokinetics and bioavailability.

Q & A

Q. Key Considerations :

  • Substituent reactivity at the pyrazole 3-position requires careful temperature control (reflux at 80–100°C).
  • Yields for structurally similar compounds range from 30% to 45%, influenced by steric hindrance and solubility .

How is the structural integrity of the compound confirmed post-synthesis?

Basic
A multi-technique approach is employed:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the methyl group (δ ~2.5–3.0 ppm), pyrazole protons (δ ~6.5–7.5 ppm), and carboxamide carbonyl (δ ~165–170 ppm) confirm regiochemistry .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the theoretical molecular weight (e.g., 459.51 for Apixaban analogs) .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths/angles (e.g., C–N: 1.32–1.38 Å) and hydrogen-bonding networks .

Q. Advanced Validation :

  • Single-Crystal X-ray Diffraction : Monoclinic systems (space group P21/c) with cell parameters (e.g., a = 13.017 Å, β = 115.76°) verify 3D conformation .
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) are analyzed to assess packing efficiency .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced
Challenges :

  • Low solubility in aqueous/organic solvents complicates crystal growth.
  • Hygroscopic hydrochloride salts may degrade under ambient conditions .

Q. Solutions :

  • Solvent Screening : Use mixed solvents (e.g., DMSO/methanol) to enhance solubility. For analogs, slow evaporation at 4°C yields block-shaped crystals .
  • Cryoprotection : Store crystals at -20°C in sealed capillaries to prevent moisture absorption .
  • Twinned Data Handling : SHELXD/SHELXE resolve twinning issues in low-symmetry space groups .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP21/c (monoclinic)
Cell Volume (ų)1789.4
Resolution (Å)0.84–1.10
R-factor0.039 (after refinement)

How does solubility impact biological activity assessment?

Advanced
Solubility Profile :

SolventSolubility (mg/mL)Notes
DMSO47Primary stock for in vitro assays
WaterInsolubleRequires surfactants (e.g., SBE-β-CD)
EthanolInsolubleLimits formulation options

Q. Methodological Adjustments :

  • In Vitro Assays : Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .
  • In Vivo Studies : Use 20% SBE-β-CD in saline for aqueous dosing .
  • Bioavailability : Low aqueous solubility correlates with reduced absorption; prodrug strategies (e.g., esterification) are explored for analogs .

What analytical methods quantify the compound in biological matrices?

Q. Advanced

  • LC-MS/MS :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : Acetonitrile/0.1% formic acid.
    • Detection : MRM transitions (e.g., m/z 460 → 443 for Apixaban) with LOD <1 ng/mL .
  • HPLC-UV :
    • Wavelength : 280 nm (pyrazole absorption band).
    • Validation : Linearity (R² >0.99) over 0.1–50 µg/mL .

Q. Challenges :

  • Matrix effects (plasma proteins) require SPE (solid-phase extraction) cleanup .

How are synthetic impurities characterized and controlled?

Q. Advanced

  • Impurity Profiling :
    • HPLC-PDA : Detects byproducts (e.g., des-methyl analogs) at 254 nm .
    • Synthesis Optimization : Reduce residual solvents (e.g., DMF) via vacuum distillation .
  • Stability Studies :
    • Forced degradation (40°C/75% RH) identifies hydrolysis-prone sites (e.g., carboxamide group) .

Q. Example Impurity Data :

ImpurityCAS No.Molecular FormulaSource
Des-methyl analogN/AC24H23N5O4Incomplete alkylation

What computational tools predict hydrogen-bonding interactions in the solid state?

Q. Advanced

  • Mercury CSD : Analyzes Cambridge Structural Database (CSD) entries to predict packing motifs .
  • Density Functional Theory (DFT) : Calculates H-bond strengths (e.g., N–H···O interactions at ~25 kJ/mol) .
  • Graph Set Analysis : Classifies patterns (e.g., R₂²(8) for dimeric pairs) to guide co-crystal design .

Case Study :
Apixaban analogs show intramolecular H-bonds between carboxamide and pyridine N, stabilizing the bioactive conformation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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